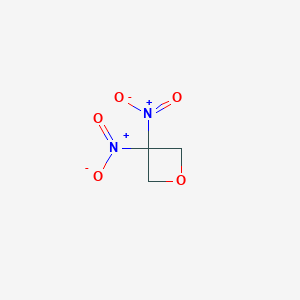

3,3-Dinitrooxetane

Description

Evolution of Nitro-Substituted Heterocycles in High-Energy-Density Material (HEDM) Research

The field of energetic materials has progressively shifted from conventional nitroaromatics and nitramines towards nitrogen-rich heterocyclic compounds. aip.orgaip.org This evolution is driven by the desire for materials with higher densities, greater heats of formation, and more favorable oxygen balances, all of which contribute to enhanced detonation performance. nih.gov Heterocyclic structures, such as triazoles, tetrazoles, and oxadiazoles, offer a rigid framework for the introduction of multiple nitro groups, leading to a high density of energetic functionalities within a compact molecular volume. aip.orgresearchgate.net The nitro group, a potent explosophore, significantly improves the oxygen balance and detonation performance of energetic materials. nih.gov The continuous search for safer and more powerful energetic materials has highlighted the importance of understanding the relationship between molecular structure and sensitivity, a key factor in the design of new materials. aip.orgresearchgate.net

Positioning 3,3-Dinitrooxetane as a Key Intermediate and Monomer in Energetic Systems

This compound (DNO) stands out as a crucial building block in the development of advanced energetic polymers. uni-muenchen.deresearchgate.net The presence of two nitro groups on the same carbon atom of the oxetane (B1205548) ring results in a highly energetic and oxygen-rich monomer. researchgate.netrsc.org The synthesis of DNO has been a subject of research, with methods involving the oxidation of 3-aminooxetane or the reaction of oxetan-3-one. researchgate.netuni-muenchen.de

As a monomer, DNO can undergo ring-opening polymerization to produce poly(this compound), an energetic polymer with a high density and a positive oxygen balance. researchgate.net This makes it a highly attractive candidate for use as an energetic binder in advanced solid rocket propellants and insensitive munitions, where reducing the amount of solid oxidizer and increasing the energetic contribution of the binder is a key objective. researchgate.netrsc.org The study of DNO and its polymerization is part of a broader effort to develop new energetic monomers that can lead to binders with enhanced performance, addressing the limitations of existing energetic polymers. researchgate.netrsc.org

Research Findings on Energetic Oxetane Derivatives

The following table summarizes key properties of selected energetic oxetane derivatives, highlighting the position of this compound among them.

| Compound Name | Abbreviation | Key Features | Reference |

| 3-Azidomethyl-3-methyloxetane | AMMO | Energetic monomer used in formulations. | uni-muenchen.dedtic.mil |

| 3-Nitratomethyl-3-methyloxetane | NIMMO | Energetic monomer used in formulations. | uni-muenchen.dedtic.mil |

| 3,3-Bis(azidomethyl)oxetane | BAMO | Energetic monomer used in formulations. | uni-muenchen.dedtic.mil |

| This compound | DNO | Highly energetic, oxygen-rich monomer. | uni-muenchen.deresearchgate.net |

| 3-Azidooxetane (B2941917) | 3AO | Precursor for energetic derivatives. | uni-muenchen.de |

Synthesis Routes for this compound

Various synthetic pathways to this compound have been explored. The table below outlines some of the reported methods.

| Starting Material | Key Reagents | Description | Reference |

| 3-Aminooxetane | m-Chloroperbenzoic acid | Oxidation of the amine group to a nitro group. | researchgate.net |

| 3-Nitrooxetane (B1601783) | Oxidative nitration or tetranitromethane | Introduction of a second nitro group. | researchgate.net |

| Oxetan-3-one | N₂O₅ | Addition of dinitrogen pentoxide to the ketone. | researchgate.netrsc.org |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

81764-66-1 |

|---|---|

Formule moléculaire |

C3H4N2O5 |

Poids moléculaire |

148.07 g/mol |

Nom IUPAC |

3,3-dinitrooxetane |

InChI |

InChI=1S/C3H4N2O5/c6-4(7)3(5(8)9)1-10-2-3/h1-2H2 |

Clé InChI |

RCMVYXVTMMZYGK-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)([N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dinitrooxetane

Historical and Contemporary Approaches to Oxetane (B1205548) Ring Synthesis

The synthesis of the four-membered oxetane ring has historically posed challenges due to its inherent ring strain, which is comparable to that of epoxides. Cyclization reactions leading to four-membered saturated cyclic ethers are kinetically slower than those forming three-, five-, or six-membered analogues, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields from functionalized acyclic precursors. acs.org

Historically, one of the earliest and well-known methods for preparing oxetane involved the reaction of potassium hydroxide (B78521) with 3-chloropropyl acetate (B1210297) at elevated temperatures, yielding oxetane with approximately 40% efficiency due to various by-product formations. wikipedia.org

A significant approach in oxetane synthesis is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. illinois.edunih.govacs.org While established in photochemistry, this method can be complicated by reactivity and selectivity issues, often requiring UV light irradiation, which may lead to side product formation. nih.gov Recent advancements have explored the use of lower-energy visible light, though with substrate scope limitations. nih.govacs.org

The intramolecular Williamson ether synthesis is another commonly employed methodology for constructing oxetanes. nih.govacs.org This approach typically involves the cyclization of a 1,3-haloalcohol or a similar precursor where an alkoxide attacks an alkyl halide to form the ether linkage. acs.org

Contemporary approaches have focused on developing more efficient, selective, and diverse methods, especially for functionalized and highly substituted oxetanes, which are increasingly important in medicinal chemistry. acs.orgnih.govthieme-connect.com These include:

Intramolecular C–O bond formation: A fundamental strategy, often involving the cyclization of diols or related precursors. acs.orgthieme-connect.com

Ring expansion reactions of epoxides: This method involves the transformation of a three-membered epoxide ring into a four-membered oxetane ring, often mediated by sulfonium (B1226848) ylides. illinois.edunih.gov

Intramolecular C–C bond forming cyclization: Novel methods have been developed to form the oxetane ring through C-C bond formation, addressing the scarcity of synthetic methods for oxetane preparation. imperial.ac.ukmagtech.com.cn

Decarboxylation of six-membered cyclic carbonates: This route offers another pathway to form the oxetane ring. wikipedia.org

Alcohol C–H functionalization: Recent methodologies have emerged that introduce new synthetic disconnections, allowing access to oxetanes from native alcohol substrates, even enabling late-stage functionalization. nih.govacs.org

These advancements reflect a growing interest in oxetanes due to their unique physicochemical properties, such as structural rigidity, low lipophilicity, and enhanced metabolic stability, making them valuable motifs in drug design. acs.orgnih.govacs.orgresearchgate.net

Detailed Analysis of Dinitration Pathways for the Introduction of Geminal Nitro Groups

The introduction of geminal nitro groups (two nitro groups on the same carbon atom) into the oxetane ring, specifically at the 3-position to form 3,3-dinitrooxetane, requires specialized nitration pathways. This process is often challenging due to the inherent strain of the oxetane ring and the strong electron-withdrawing nature of nitro groups, which can deactivate the substrate or lead to ring opening under harsh nitration conditions.

Mechanistic Studies of Nitration Reactions Leading to this compound (e.g., Oxidative Nitration, N2O5 Reactions, Scholl/Ponzio Reactions)

The synthesis of gem-dinitro compounds typically involves various nitration strategies, often starting from precursors with less oxidized functionalities at the target carbon.

Oxidative Nitration: This approach generally involves the oxidation of a precursor, such as an oxime or a nitro-substituted compound, in the presence of a nitrating agent. For the synthesis of this compound, an oxidative nitration pathway might involve the conversion of a 3-oximinooxetane or 3-nitrooxetane (B1601783) to the dinitrated product. The mechanism often proceeds via the formation of a carbon radical or carbocation intermediate, which then reacts with a nitrogen dioxide equivalent or a nitronium ion. Strong oxidants are usually required for these transformations.

N2O5 Reactions (Dinitrogen Pentoxide): Dinitrogen pentoxide (N2O5) is a powerful nitrating agent commonly used for the synthesis of highly nitrated compounds. The reaction with N2O5 typically involves the generation of the nitronium ion (NO2+), which acts as the active nitrating species. In the context of this compound, N2O5 can be used to dinitrate suitable precursors. For instance, the reaction of oxetan-3-one with N2O5, potentially in the presence of a dehydrating agent or a Lewis acid, could lead to the formation of this compound. The mechanism would likely involve electrophilic attack by NO2+ followed by further oxidation and nitration steps. The high reactivity of N2O5 necessitates careful control of reaction conditions to avoid undesirable side reactions, such as ring opening of the strained oxetane.

Scholl/Ponzio Reactions: While the Scholl reaction primarily refers to the intramolecular biaryl coupling, and the Ponzio reaction typically involves the nitration of oximes, these names are sometimes broadly associated with specific nitration methodologies. In the context of gem-dinitration, a "Ponzio-type" reaction might involve the nitration of an oxime derivative. For example, the nitration of 3-oximinooxetane could potentially lead to this compound. This reaction often proceeds via the formation of a nitro-nitrite intermediate, which then undergoes rearrangement and further nitration. The specific reagents and conditions (e.g., nitric acid, nitrogen oxides) would dictate the precise mechanistic pathway.

Role of Precursors (e.g., 3-Oximinooxetane, 3-Nitrooxetane, Oxetan-3-one) in Synthetic Efficiency

The choice of precursor is critical for the synthetic efficiency and feasibility of this compound production. Each precursor offers distinct advantages and challenges:

Oxetan-3-one (PubChem CID: 10423): This cyclic ketone is a highly versatile precursor for introducing substituents at the 3-position of the oxetane ring. Its carbonyl group provides a reactive site for various transformations, including direct dinitration or conversion to other functionalities that can then be nitrated. For instance, oxetan-3-one can be converted to its oxime (3-oximinooxetane) or directly nitrated under specific conditions. The commercial availability and established chemistry of oxetan-3-one make it an attractive starting material. nih.gov

3-Oximinooxetane: As an oxime derivative of oxetan-3-one, 3-oximinooxetane presents a nitrogen-containing functionality that can be readily oxidized and nitrated to introduce nitro groups. The conversion of oximes to gem-dinitro compounds is a known synthetic strategy, often employing strong nitrating and oxidizing agents. The presence of the oxime group facilitates the introduction of the first nitro group and primes the carbon for the second.

3-Nitrooxetane: This compound already possesses one nitro group at the 3-position, simplifying the task to introducing only the second nitro group. The synthesis of this compound from 3-nitrooxetane would involve a further nitration step, likely requiring conditions that can overcome the deactivating effect of the existing nitro group and the ring strain of the oxetane. This route might involve oxidative nitration or reaction with highly reactive nitrating agents.

The synthetic efficiency depends on the ease of preparation of these precursors, their stability under nitration conditions, and the selectivity of the nitration reaction. Challenges include achieving high yields, minimizing side reactions like ring opening, and controlling regioselectivity.

Optimization Strategies and Challenges in this compound Synthesis

The synthesis of this compound presents several challenges due to the inherent properties of the oxetane ring and the nature of geminal dinitration. Optimization strategies aim to overcome these hurdles to achieve higher yields, improved purity, and enhanced safety.

Challenges:

Ring Strain: The four-membered oxetane ring is highly strained, making it susceptible to ring-opening reactions, especially under the harsh acidic or basic conditions often employed in nitration chemistry. wikipedia.orgresearchgate.net

Reactivity and Selectivity: Introducing two nitro groups onto the same carbon atom requires highly reactive nitrating agents. Achieving geminal dinitration without over-nitration or side reactions (e.g., nitration at other positions, oxidative degradation) is a significant challenge.

Precursor Availability and Stability: The synthesis of suitable precursors like 3-oximinooxetane or 3-nitrooxetane can be complex, and these intermediates may also exhibit limited stability.

Safety Concerns: Nitration reactions, particularly those involving highly energetic compounds like dinitrogen pentoxide, can be hazardous, requiring stringent safety protocols.

Optimization Strategies:

Mild Nitrating Agents: Exploring less aggressive nitrating agents or modifying reaction conditions to temper the reactivity of strong nitrating agents can help preserve the oxetane ring integrity. For instance, using nitronium salts in non-aqueous solvents or employing catalytic nitration methods can be beneficial.

Controlled Reaction Conditions: Precise control over temperature, reaction time, and reagent addition rate is crucial to minimize side reactions and maximize the yield of the desired product. Lower temperatures can often mitigate ring opening.

Solvent Selection: The choice of solvent can significantly influence reaction selectivity and yield. Polar aprotic solvents might be preferred for certain nitration reactions to stabilize intermediates and enhance reactivity.

Protective Group Chemistry: In some multi-step syntheses, temporary protection of sensitive functionalities on the oxetane ring or elsewhere in the molecule might be necessary to prevent unwanted reactions during nitration.

Flow Chemistry: Utilizing flow reactors can offer advantages in handling hazardous nitration reactions by allowing for better control of reaction parameters, rapid mixing, and efficient heat dissipation, potentially improving safety and yield.

Catalysis: The development of catalytic methodologies for nitration can lead to milder reaction conditions, improved selectivity, and reduced waste, addressing both efficiency and green chemistry principles.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. This involves minimizing hazardous substances, maximizing atom economy, and reducing energy consumption.

Key green chemistry considerations for this compound synthesis include:

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum proportion of the starting materials is incorporated into the final product, minimizing waste. This often involves avoiding reactions that produce large amounts of by-products.

Less Hazardous Chemical Syntheses: Prioritizing the use of less toxic and non-flammable reagents and solvents for nitration and precursor synthesis. Replacing highly corrosive acids or highly reactive, potentially explosive nitrating agents with safer alternatives is a primary goal.

Safer Solvents and Auxiliaries: Moving away from volatile organic compounds (VOCs) and hazardous solvents towards more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, where feasible. Solvent-free reactions or reactions in minimal solvent are also desirable.

Design for Energy Efficiency: Conducting reactions at ambient temperatures and pressures whenever possible to reduce energy requirements. Utilizing catalytic methods that operate under milder conditions contributes significantly to energy efficiency.

Catalysis: Employing catalytic rather than stoichiometric reagents can dramatically reduce waste and improve efficiency, aligning with several green chemistry principles. azolifesciences.com

Prevention of Waste: Implementing strategies to prevent waste generation at the source, rather than treating or cleaning up waste after it has been formed. This includes optimizing reaction conditions for maximum conversion and selectivity.

Renewable Feedstocks: Exploring the possibility of deriving precursors for oxetane synthesis from renewable biomass sources, although this might be a long-term goal for such a specialized compound.

While the synthesis of highly energetic materials like this compound often involves inherently hazardous steps, the application of these principles can lead to significant improvements in the environmental footprint of the production process.

Catalytic Methodologies in Oxetane Functionalization and Nitration

Catalytic methodologies play an increasingly vital role in organic synthesis, offering pathways to achieve transformations with higher efficiency, selectivity, and under milder conditions. For oxetane functionalization and, more specifically, nitration to form this compound, catalytic approaches can address several challenges associated with the strained ring system and the introduction of geminal nitro groups.

Catalytic Oxetane Functionalization: Catalysts can facilitate various transformations on the oxetane ring while maintaining its integrity. For instance, Lewis acids are known to activate oxetanes towards ring-opening reactions with nucleophiles, but controlled catalytic systems can also enable functionalization without complete ring cleavage. illinois.eduresearchgate.net Recent research has focused on developing novel catalytic processes for the synthesis of functionalized oxetanes, such as fluorinated oxetanes, by converting epoxides through selective insertion reactions catalyzed by affordable metal catalysts (e.g., copper catalysts). azolifesciences.com While this example focuses on fluorination, it highlights the potential for catalytic ring expansion or functional group introduction on the oxetane scaffold.

Catalytic Nitration: Traditional nitration methods often employ strong acids or highly reactive nitrogen oxides in stoichiometric amounts, leading to significant waste and harsh conditions. Catalytic nitration, on the other hand, aims to achieve the desired nitration using catalytic quantities of a reagent or a catalyst that activates a less reactive nitrating agent.

Lewis Acid Catalysis: Lewis acids could potentially activate a precursor like oxetan-3-one or a nitro-substituted oxetane towards electrophilic nitration, perhaps by coordinating with the oxygen atom of the carbonyl or the oxetane ring, making the carbon more susceptible to nitronium ion attack.

Transition Metal Catalysis: While less common for direct gem-dinitration, transition metal catalysts are widely used in C-H functionalization and oxidative transformations. Future research might explore transition metal-catalyzed oxidative nitration pathways for oxetane derivatives, potentially involving the generation of reactive nitrogen species in situ.

Organocatalysis: Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts and can operate under mild, metal-free conditions. The development of organocatalytic systems for nitration or for activating precursors towards nitration could provide a greener and more selective route to this compound.

The application of catalytic methodologies in this compound synthesis is an evolving field. The goal is to develop highly efficient and selective catalytic systems that can overcome the challenges of ring strain and the demanding nature of geminal dinitration, ultimately leading to more sustainable and practical synthetic routes.

Theoretical and Computational Investigations of 3,3 Dinitrooxetane

Quantum Chemical Studies of Electronic Structure and Bonding in 3,3-Dinitrooxetane

Quantum chemical methods are indispensable tools for elucidating the electronic structure, bonding characteristics, and molecular geometry of energetic compounds like this compound. These studies provide insights into the distribution of electrons, bond strengths, and potential reaction pathways.

Density Functional Theory (DFT) Applications to Molecular Geometry and Conformation

Density Functional Theory (DFT) is a widely employed quantum mechanical method for optimizing molecular geometries and exploring conformational landscapes. DFT calculations determine the most stable arrangement of atoms in a molecule by minimizing its total energy ijcps.orgpsu.eduphysicsandmathstutor.com. For this compound, DFT would be used to predict precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and potential for intermolecular interactions.

Ab Initio Methods for Electronic Property Prediction and Energetic Characterization

Ab initio methods, derived directly from fundamental quantum mechanical principles without empirical parameters, are also extensively used to predict electronic properties and characterize the energetic nature of compounds. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous treatment of electron correlation, albeit at a higher computational cost researchgate.netresearchgate.netnih.govarxiv.orgajchem-a.comacs.org.

Computational Analysis of Ring Strain and its Impact on Molecular Stability and Reactivity in this compound

The oxetane (B1205548) ring, a four-membered cyclic ether, inherently possesses significant ring strain due to deviations from ideal bond angles and torsional strain nih.govplus.ac.at. This ring strain is a crucial factor influencing the molecular stability and reactivity of oxetane derivatives, including this compound nih.gov. Computational methods are vital for quantifying this strain energy and understanding its implications.

Ring strain energy (RSE) can be calculated using various computational approaches, often involving homodesmotic reactions or energy normalization methods researchgate.netsavemyexams.comdokumen.pub. These methods compare the energy of the strained ring system to a hypothetical strain-free acyclic analogue or a larger, less strained cyclic system. The difference in energy quantifies the strain accumulated within the ring. For this compound, the presence of the rigid four-membered oxetane ring, coupled with the bulky dinitro substituents, would contribute to a considerable RSE. This inherent strain can act as a driving force for ring-opening reactions, making oxetanes valuable synthetic intermediates and impacting their thermal stability and decomposition pathways as energetic materials nih.govdokumen.pub. While specific RSE values for this compound are not directly available in general searches, the principles of ring strain analysis are directly applicable and crucial for understanding its behavior.

Molecular Dynamics Simulations and Intermolecular Interactions in Condensed Phases (if applicable)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems and their intermolecular interactions, particularly in condensed phases (liquids or solids) chemteam.infolibretexts.orgajol.infouni-muenchen.de. While specific MD studies on this compound are not commonly found in general literature searches, the principles and applications of MD are highly relevant for understanding its behavior in bulk.

MD simulations can model various intermolecular forces, including van der Waals forces (London dispersion, dipole-dipole interactions) and hydrogen bonds, which dictate how molecules pack together in a crystal lattice or interact in a liquid environment savemyexams.comdokumen.pubwikipedia.org. For energetic materials, understanding these interactions is crucial for predicting crystal density, thermal expansion, and phase transitions, which directly impact their performance and sensitivity. If this compound were to be studied in condensed phases, MD simulations would provide insights into its packing arrangements, the strength and nature of interactions between individual molecules, and how these interactions evolve under varying temperature and pressure conditions. This information is critical for predicting macroscopic properties from molecular-level behavior.

Theoretical Prediction of Energetic Performance Parameters

Computational chemistry plays a significant role in predicting the energetic performance parameters of novel energetic materials, thereby guiding their design and synthesis. These parameters include heats of formation, oxygen balance, detonation velocity, and detonation pressure.

Computational Estimation of Heats of Formation and Oxygen Balance

The oxygen balance (OB) is another key parameter for energetic materials, indicating the degree to which a compound contains sufficient oxygen to completely oxidize its carbon to carbon dioxide and hydrogen to water savemyexams.com. It is calculated based on the elemental composition of the compound. A zero oxygen balance is theoretically ideal for maximum energy release, as it signifies complete combustion without excess unreacted fuel or oxidizer savemyexams.com.

The molecular formula for this compound is C₃H₄N₂O₅. To calculate the oxygen balance (OB%) based on the formula CₓHᵧN₂O₂: OB% = [-1600 * (2X + Y/2 - Z)] / Molecular Weight

For C₃H₄N₂O₅: X = 3 (Carbon atoms) Y = 4 (Hydrogen atoms) Z = 5 (Oxygen atoms) Molecular Weight (MW) of C₃H₄N₂O₅ = (3 * 12.01) + (4 * 1.008) + (2 * 14.01) + (5 * 16.00) MW = 36.03 + 4.032 + 28.02 + 80.00 = 148.082 g/mol

OB% = [-1600 * (2*3 + 4/2 - 5)] / 148.082 OB% = [-1600 * (6 + 2 - 5)] / 148.082 OB% = [-1600 * (3)] / 148.082 OB% = -4800 / 148.082 OB% ≈ -32.41%

This negative oxygen balance indicates that this compound is oxygen-deficient for complete combustion to CO₂ and H₂O. For comparison, a closely related compound, 3,3-dinitratooxetane, has been reported to have an oxygen balance towards CO of +17.7% researchgate.net, highlighting how subtle structural differences can significantly impact oxygen balance. Despite its negative oxygen balance, this compound is still considered an oxygen-rich oxetane derivative in the context of energetic polymers.

Table 1: Calculated Oxygen Balance for this compound

| Property | Value | Unit | Basis |

| Molecular Formula | C₃H₄N₂O₅ | - | - |

| Molecular Weight | 148.082 | g/mol | Calculated |

| Oxygen Balance (to CO₂) | -32.41 | % | Calculated based on formula |

Table 2: Comparison of Oxygen Balance with an Analogous Compound

| Compound | Molecular Formula | Oxygen Balance (to CO) | Reference |

| This compound | C₃H₄N₂O₅ | -32.41% | Calculated |

| 3,3-Dinitratooxetane | C₃H₄N₂O₆ | +17.7% | researchgate.net |

Reaction Mechanisms and Chemical Transformations Involving 3,3 Dinitrooxetane

Mechanistic Pathways of Thermal Decomposition and Stability

The thermal stability and decomposition of 3,3-dinitrooxetane are critical aspects of its characterization as an energetic material. Understanding these pathways provides insight into its behavior under thermal stress and its potential applications.

The initial step in the thermal decomposition of many nitro-containing energetic materials is the cleavage of the C-NO2 bond. nih.gov For nitro-aromatic compounds, this is a well-established primary decomposition pathway. nih.gov In the case of this compound, the presence of two nitro groups on the same carbon atom significantly influences the molecule's stability. wikipedia.org The strong electron-withdrawing nature of the nitro groups makes the adjacent C-H bonds more acidic and can weaken the C-N bond. wikipedia.orgtcichemicals.com

Theoretical studies on similar cyclic nitro compounds, such as 3,3′-dinitro-4,4′-azoxyfurazan, have shown that the bond dissociation energies for C-N bonds are a key factor in determining the initial decomposition pathway. researchgate.net For instance, the calculated bond dissociation energies for the C-N bonds in that molecule were found to be 65.9 and 92 kcal/mol, indicating the relative weakness of one of the C-N bonds. researchgate.net While specific bond scission energetics for this compound are not detailed in the provided results, it is reasonable to infer that the C-NO2 bond is a likely point of initial cleavage. Quantum chemical investigations have been performed on this compound to understand its decomposition mechanism. dtic.mil

Upon initiation, the decomposition of this compound would be expected to proceed through a complex series of reactions, ultimately leading to the formation of stable gaseous products. For many energetic materials, these final products primarily include nitrogen (N2), carbon dioxide (CO2), carbon monoxide (CO), and water (H2O). google.com The specific composition of the decomposition products will influence the total energy release.

The decomposition of related energetic polymers, such as those containing azide (B81097) groups, has been studied to understand the sequence of reactions. For example, in a glycidyl (B131873) azide polyol energetic thermoplastic elastomer, the decomposition occurs in stages, with the azide group decomposing first, followed by the polyether and polyurethane backbone. mdpi.com A similar staged decomposition could be anticipated for poly(this compound), with the nitro groups decomposing initially, followed by the oxetane (B1205548) ring and polymer backbone. The heat generated from the initial decomposition of the nitro groups can act as an internal heat source, accelerating the subsequent decomposition of the polymer chain. mdpi.com

Ring-Opening Polymerization Mechanisms of this compound

The strained four-membered ring of oxetane derivatives makes them susceptible to ring-opening polymerization (ROP), a common method for synthesizing polyethers. researchgate.net This process can be initiated by various catalytic systems, with cationic polymerization being particularly effective for oxetanes. mdpi.com

Cationic ring-opening polymerization (CROP) of oxetanes typically proceeds via an SN2 mechanism, where a cationic active center at the end of a growing polymer chain attacks a monomer molecule. mdpi.com The polymerization of oxetane and its derivatives can be initiated by powerful electrophilic catalysts. researchgate.net Lewis acids, such as boron trifluoride (BF3) and its complexes (e.g., BF3 etherate), are frequently employed as initiators for the cationic polymerization of cyclic ethers. google.commdpi.com The initiation often requires a co-initiator, like water or an alcohol, to generate the active cationic species. researchgate.netmdpi.com For instance, the polymerization of 3,3-bischloromethyloxacyclobutane with boron trifluoride requires the presence of water to proceed. researchgate.net

The mechanism involves the formation of a tertiary oxonium ion by the reaction of the oxetane monomer with the initiator. This is followed by the propagation step, where the oxonium ion is attacked by another monomer molecule, leading to ring-opening and chain growth. mdpi.com The stability of the counter-ion is crucial for achieving a controlled polymerization. researchgate.net

This compound can be polymerized using Lewis acids to form poly(this compound) (PDNO). researchgate.net This polymerization is an important step towards creating oxygen-rich energetic polymers. researchgate.netuni-muenchen.de The synthesis of energetic polymers from substituted oxetanes, such as poly-NIMMO (poly(3-nitratomethyl-3-methyloxetane)), poly-AMMO (poly(3-azidomethyl-3-methyloxetane)), and poly-BAMO (poly(3,3-bis(azidomethyl)oxetane)), is well-established. researchgate.netresearchgate.net These polymers are often used as energetic binders in propellant and explosive formulations. researchgate.net

The polymerization of 3-nitratooxetane to form poly(3-nitratooxetane) (PNO) has been achieved using a polyol initiator, such as 1,4-butanediol (B3395766), in the presence of BF3 etherate or a BF3 tetrahydrofuran (B95107) complex. google.com This method yields a high molecular weight polymer. google.com A similar approach can be applied to the polymerization of this compound. The synthesis of PDNO is significant because it provides a polymer with a high density of energetic nitro groups directly attached to the polymer backbone.

Reactivity of Nitro Groups on the Oxetane Ring

The nitro groups attached to the oxetane ring in this compound are the primary source of its energetic character. The reactivity of these groups is central to both its decomposition behavior and its synthetic utility. The nitro group is a strong electron-withdrawing group, a property that significantly influences the chemistry of the molecule. wikipedia.orgtcichemicals.com This electron-withdrawing effect can facilitate nucleophilic substitution reactions on the aromatic ring in nitroaromatic compounds. wikipedia.org

In aliphatic systems like this compound, the presence of two nitro groups on the same carbon atom (a gem-dinitro configuration) enhances the acidity of any α-protons, though in this specific molecule, there are none. wikipedia.org The primary reaction of the nitro groups in the context of energetic materials is their decomposition to release energy. wikipedia.org However, nitro groups can also undergo reduction to form amino groups, a common transformation in organic synthesis. masterorganicchemistry.com This reaction converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com While not a primary focus for its energetic applications, this potential reactivity highlights the chemical versatility of the nitro functional group. tcichemicals.com

Regio- and Stereoselectivity in this compound Reactions (Theoretical Aspects)

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that dictate the structure of the resulting products. While specific experimental and exhaustive theoretical studies on the regio- and stereoselectivity of this compound are not extensively documented in publicly available literature, theoretical principles and computational chemistry provide a framework for predicting and understanding these outcomes. The reactivity of this compound is largely governed by the electronic properties of the nitro groups, the inherent ring strain of the oxetane ring, and the nature of the attacking reagent.

Theoretical studies on related compounds and general principles of organic reactivity allow for the extrapolation of potential regio- and stereoselective behavior in reactions of this compound. Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms and predicting selectivity. numberanalytics.comresearcher.life

Key Factors Influencing Regio- and Stereoselectivity:

Electronic Effects of Nitro Groups: The two nitro groups at the C3 position are potent electron-withdrawing groups. This electronic pull significantly influences the charge distribution within the molecule, making the carbon atoms of the oxetane ring electrophilic.

Ring Strain: The four-membered oxetane ring possesses considerable ring strain, which predisposes it to ring-opening reactions. acs.org The relief of this strain is a significant driving force for many of its chemical transformations.

Steric Hindrance: The bulky nitro groups can create steric hindrance, potentially directing incoming nucleophiles to attack the less hindered positions of the oxetane ring.

Nature of the Reagent: The type of reagent (nucleophile, electrophile, etc.) and its steric and electronic properties play a crucial role in determining the reaction pathway and thus the selectivity.

Theoretical Predictions for Key Reaction Types:

Nucleophilic Ring-Opening Reactions:

In nucleophilic ring-opening reactions, a nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. The regioselectivity of this attack is a key consideration.

Attack at C2/C4 vs. C3: The C3 position is sterically hindered by the two nitro groups. Therefore, nucleophilic attack is more likely to occur at the C2 or C4 positions.

Electronic Considerations: Ab-initio calculations on this compound have been used to generate electrostatic molecular potential maps. dtic.mil These maps indicate the relative basicities and electron distribution in the molecule. Such calculations can help in predicting the most likely sites for nucleophilic attack. While specific data on local electrophilicity is not available, it is reasonable to predict that the C2 and C4 positions would be the primary sites of attack. DFT calculations on similar systems, such as 5,7-dinitroquinazoline-4-one, have shown that the position with the higher LUMO coefficient is more susceptible to nucleophilic attack. researcher.life A similar approach could be applied to this compound to predict regioselectivity.

The stereoselectivity of nucleophilic ring-opening would be influenced by the stereochemistry of the starting material (if chiral) and the mechanism of the reaction (e.g., SN2-type inversion of configuration).

Data Table: Predicted Regioselectivity in Nucleophilic Attack on this compound

| Position of Attack | Predicted Favorability | Rationale |

| C2/C4 | High | Less steric hindrance compared to C3. Likely to be electrophilic due to the influence of the nitro groups. |

| C3 | Low | Significant steric hindrance from the two nitro groups. |

[3+2] Cycloaddition Reactions:

While there are no specific theoretical studies on this compound participating as a dipolarophile in [3+2] cycloaddition reactions, its electron-deficient nature, due to the nitro groups, suggests it could react with electron-rich dipoles. The regioselectivity in such reactions is often governed by the frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (this compound) would determine the orientation of addition.

Theoretical Modeling of Stereoselectivity:

Understanding the stereoselectivity of reactions involving this compound would require detailed computational modeling of the transition states for the different possible stereochemical pathways. rsc.org The relative energies of these transition states would determine the favored product. For instance, in a reaction creating a new stereocenter, the transition state leading to the major diastereomer would be lower in energy. Factors such as steric repulsions and stabilizing non-covalent interactions in the transition state geometry are key determinants of stereoselectivity. numberanalytics.com

Derivatization and Utilization of 3,3 Dinitrooxetane in Advanced Materials

3,3-Dinitrooxetane as a Monomer for High-Energy Polyethers

The synthesis of energetic binder polymers from this compound relies on the principle of cationic ring-opening polymerization (CROP). d-nb.infouni-muenchen.de The high strain energy of the oxetane (B1205548) ring facilitates this process, allowing it to open and form linear polyether chains when initiated by a Lewis acid catalyst. researchgate.net

The synthesis of the this compound monomer itself is a critical precursor step. One established pathway involves the oxidation of 3-aminooxetane with m-chloroperbenzoic acid to yield 3-nitrooxetane (B1601783), followed by oxidative nitration to produce this compound. researchgate.net Another approach starts with 3-hydroxyoxetane, which can be synthesized in a multi-step process from epichlorohydrin. uni-muenchen.degoogle.com The 3-hydroxyoxetane is a versatile intermediate for various energetic oxetanes. uni-muenchen.de Once obtained, this compound can be polymerized using Lewis acids to form the desired energetic polyether. researchgate.netresearchgate.net

The resulting polymers are sought after as energetic binders for several key reasons:

High Energy Content: The geminal dinitro groups contribute significantly to the polymer's density and positive heat of formation, enhancing the performance of the final formulation.

Oxygen Balance: As an oxygen-rich monomer, this compound improves the oxygen balance of the polymer, which is advantageous for more complete combustion in propellant formulations. researchgate.net

Formation of Linear Polyethers: The ring-opening polymerization of 3-substituted oxetanes typically yields linear polyethers with primary hydroxyl end-groups, which is ideal for subsequent curing into a stable polymer network. researchgate.netresearchgate.net

Table 1: Properties of Selected Energetic Oxetane Monomers

| Monomer | Acronym | Density (g/cm³) | Reference |

| This compound | DNOX | 1.65 | dtic.mil |

| 3,3-Bis(azidomethyl)oxetane | BAMO | 1.22 | dtic.mil |

| 3-Azidooxetane (B2941917) | AZOX | 1.17 | dtic.mil |

| 3-Nitrooxetane | NIOX | Not Determined | dtic.mil |

While poly(this compound) offers high energy, its mechanical properties, such as brittleness, may not be ideal for all applications. Copolymerization provides a powerful strategy to tailor the material's performance, balancing energetic output with desired physical characteristics like flexibility, thermal stability, and processability. mdpi.com

By copolymerizing this compound with other monomers, a polymer with a customized set of properties can be achieved. This involves the cationic copolymerization of a monomer mixture, often using an initiator like 1,4-butanediol (B3395766) and a catalyst such as boron trifluoride etherate. researchgate.net

Potential Comonomers and Their Effects:

Non-Energetic, Flexible Monomers: Copolymerizing DNOX with a non-energetic, flexible monomer like tetrahydrofuran (B95107) (THF) could improve the elasticity of the resulting binder. This is a common strategy used for other rigid energetic polymers like poly(3,3-bis(azidomethyl)oxetane) (BAMO) to overcome poor mechanical properties. researchgate.netmdpi.com

Other Energetic Oxetanes: Creating copolymers of DNOX with other energetic monomers, such as 3-azidomethyl-3-methyloxetane (AMMO), allows for the fine-tuning of energy, density, and sensitivity. mdpi.com This approach can yield a binder that combines the high oxygen balance of DNOX with the high nitrogen content and gas-generating power of an azido-monomer.

The ratio of the comonomers is a critical parameter that directly influences the final properties of the binder, enabling the creation of materials optimized for specific performance requirements. mdpi.com This tunable approach is essential for developing next-generation energetic binders that meet the stringent demands of advanced propellant and explosive systems. nih.govnih.govrsc.org

Integration of this compound Derivatives into Propellant and Explosive Formulations (Conceptual Design)

Polymers derived from this compound are prime candidates for use as energetic binders in advanced solid rocket propellants and polymer-bonded explosives (PBXs). researchgate.net Their primary function is to replace inert binders, thereby increasing the total energy of the formulation while maintaining structural integrity. researchgate.netresearchgate.net

A conceptual PBX formulation incorporating a poly(this compound) binder would involve dispersing crystalline energetic fillers within the polymer matrix. The binder's high oxygen content could allow for the use of more fuel-rich fillers or metallic fuels to further enhance performance.

Table 2: Conceptual Design of a PBX Formulation Using a Poly(DNOX)-based Binder

| Component | Example Material | Purpose | Conceptual Weight % |

| Energetic Binder | Hydroxyl-terminated poly(this compound) | Provides structural matrix and contributes to total energy. | 15-20% |

| Crystalline Oxidizer | HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane) | Primary energetic filler, provides high detonation velocity and pressure. energetic-materials.org.cn | 65-75% |

| Energetic Plasticizer | Nitroglycerin (NG) or Butanetriol trinitrate (BTTN) | Improves processability, reduces shock sensitivity, and contributes energy. | 10-15% |

| Curing Agent | Di- or Poly-isocyanate (e.g., Desmodur N-100) | Crosslinks the hydroxyl-terminated polymer chains to form a durable network. | ~1-2% |

| Metallic Fuel (Optional) | Aluminum (Al) | Increases blast effects and specific impulse. | (Adjusts other percentages) |

In such a conceptual formulation, the poly(DNOX) binder offers a dual benefit: it provides the necessary mechanical properties to create a robust explosive charge while actively participating in the detonation, a significant improvement over insensitive explosive formulations that rely on inert binders. dtic.mil The positive oxygen balance of the DNOX moiety is particularly advantageous, potentially allowing for more efficient combustion of the other components in the formulation. researchgate.net

Design and Synthesis of Novel Energetic Molecules Incorporating the this compound Moiety

Beyond its use as a monomer, the this compound ring is an attractive moiety for incorporation into novel, discrete energetic molecules. The combination of high ring strain and the energetic gem-dinitro group makes it a potent building block for designing new explosives and oxidizers with high density and performance. researchgate.net

The design of such molecules focuses on attaching other explosophoric groups (e.g., nitramine, azide (B81097), tetrazole) to a molecular scaffold that also includes the this compound ring. nih.govrsc.org The synthesis of these complex molecules often begins with a functionalized oxetane precursor, such as 3-hydroxyoxetane or 3-aminooxetane. researchgate.netuni-muenchen.de

Conceptual Synthetic Strategies:

Starting with a Functionalized Oxetane: A precursor like 3-azidooxetane could be synthesized from 3-(tosyloxy)oxetane. researchgate.net The azide could then be used in "click chemistry" to link it to another molecule containing an alkyne. A subsequent nitration step on the oxetane ring's 3-position would yield a complex molecule containing both an azide/triazole and a dinitrooxetane moiety.

Building from this compound: Although challenging due to the electron-withdrawing nature of the nitro groups, it is conceivable to design reactions where a functional group is first installed on the oxetane ring, followed by the geminal dinitration step. For instance, a precursor with a protected functional group could be synthesized, dinitrated, and then deprotected for further reaction.

The goal of these synthetic efforts is to create molecules with a high density, a favorable oxygen balance, and a high heat of formation, leading to superior detonation properties. The inherent stability of the oxetane ring, compared to more sensitive structures, combined with the power of the dinitro groups, offers a pathway to energetic materials that are both powerful and relatively stable. rsc.org

Emerging Research Directions and Future Outlook in 3,3 Dinitrooxetane Chemistry

Development of Sustainable Synthetic Routes for Energetic Oxetanes

The synthesis of energetic materials, including oxetane (B1205548) derivatives, has traditionally involved processes that generate hazardous waste and use toxic reagents. nih.gov Modern research is increasingly applying the principles of green chemistry to develop more environmentally benign and sustainable synthetic pathways. diva-portal.orgwiley-vch.de The goal is to create energetic materials that are safer to manufacture, handle, and dispose of, without compromising performance. wiley-vch.deresearchgate.net

Key strategies in the sustainable synthesis of energetic oxetanes include:

Greener Reagents and Solvents: A major focus is replacing traditional toxic solvents and reagents with greener alternatives like ionic liquids (ILs) and supercritical fluids (SCFs), such as CO2. nih.gov These alternatives can reduce waste and minimize fire and explosion risks during manufacturing. nih.gov

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. researchgate.net This includes developing catalytic processes that are highly selective and efficient.

The development of sustainable manufacturing technologies is a critical area of research for the next generation of green energetic materials. diva-portal.org

Advanced Computational Modeling for Predictive Material Science

Computational chemistry has become an indispensable tool in the field of energetic materials, allowing for the prediction of properties and the rational design of new molecules before their synthesis. idu.ac.id For 3,3-dinitrooxetane and other energetic oxetanes, advanced computational modeling provides deep insights into their structure, stability, and performance.

Key Computational Approaches:

| Modeling Technique | Application in Energetic Oxetane Research | Key Findings/Predictions |

| Density Functional Theory (DFT) | Used to predict structural stability, electronic structure, and reaction mechanisms of oxetane compounds. rsc.org It helps in understanding the nature of weak interactions in oxetane complexes. rsc.org | DFT calculations have been used to explore the pyrolysis reaction mechanism of oxetane and the structural properties of its monomers and complexes. rsc.org |

| Thermochemical Codes (e.g., EXPLO5) | Employed to calculate the performance characteristics of energetic materials, such as detonation velocity and pressure. uni-muenchen.ded-nb.inforesearchgate.net | Calculations for 3,3-dinitratooxetane, a related oxygen-rich oxetane, show it to be the most oxygen-rich oxetane species known, with a high oxygen balance. researchgate.net Performance of 3-oximinooxetane was also calculated, showing it outperforms well-known monomers like NIMMO. d-nb.info |

| Machine Learning (ML) | ML models are being developed to rapidly and accurately predict fundamental properties like the enthalpy of formation for large databases of potential energetic molecules, accelerating the screening process. researchgate.netacs.org | ML approaches can screen vast chemical spaces to identify novel energetic material candidates with desired properties. researchgate.net A data-driven combinatorial design approach used oxetane as a foundational block to explore millions of potential energetic molecules. acs.org |

| Quantum Mechanical Calculations | Used to predict gas, liquid, and solid-state heats of formation, which are crucial for determining the energy content of a material. researchgate.net | These methods provide estimates for key thermodynamic properties that are essential for performance evaluation. researchgate.net |

These predictive models are crucial for screening potential candidates and understanding the complex relationships between molecular structure and energetic properties, thereby guiding experimental efforts toward the most promising compounds. idu.ac.idresearchgate.net

Exploration of Novel Catalytic Systems for Oxetane Functionalization

The functionalization of the oxetane ring is key to synthesizing a diverse range of energetic derivatives. The inherent ring strain of oxetanes allows for ring-opening reactions, which are typically activated by Lewis or Brønsted acids. beilstein-journals.orgnih.gov Research is focused on discovering novel and more efficient catalytic systems to control these transformations with high selectivity.

Emerging Catalytic Strategies:

Lewis and Brønsted Acid Catalysis: This remains a cornerstone of oxetane chemistry. Various Lewis acids (e.g., BF3, In(OTf)3, B(C6F5)3) and Brønsted acids are effective in activating the oxetane ring for nucleophilic attack or rearrangement. nih.govacs.orgillinois.eduacs.org Chiral Brønsted acids have been developed for asymmetric ring-opening reactions, providing access to highly functionalized chiral building blocks. acs.orgrsc.org

Frustrated Lewis Pairs (FLPs): The combination of a sterically hindered Lewis acid and Lewis base has emerged as a powerful metal-free catalytic system. An FLP system of B(C6F5)3 and hydrosilane was found to catalyze an unusual reductive ring-opening of 3-aryl oxetanes. acs.org

Copper Catalysis: Researchers have developed a novel method using an inexpensive copper catalyst to synthesize valuable α,α-difluoro-oxetanes from readily available epoxides. nus.edu.sg This strategy involves the selective insertion of a difluorocarbene species. nus.edu.sg

Photoredox Catalysis: This strategy uses light to drive chemical reactions and has been applied to the functionalization of saturated heterocycles, including oxetanes. princeton.edu It allows for direct C-H functionalization, arylation, and alkylation under mild conditions, opening new avenues for creating complex oxetane structures. princeton.edunih.gov

These advanced catalytic methods provide versatile and powerful tools for synthesizing novel oxetane derivatives, including those with potential energetic applications, by enabling precise control over chemical reactivity. nih.govnih.gov

Integration of this compound Scaffolds into Multi-Functional Energetic Architectures

A significant direction in modern energetic materials research is the move from single-molecule explosives to complex, multi-component systems with tailored properties. The this compound scaffold is a valuable building block for these advanced architectures due to its high energy content and potential for polymerization.

Approaches to Multi-Functional Architectures:

Co-crystallization: This technique involves combining two or more different molecules in a single crystal lattice to create a new solid form with unique properties. mdpi.com While specific co-crystals of this compound are not yet widely reported, this strategy offers a promising way to modify its sensitivity, density, and stability by pairing it with other energetic or non-energetic co-formers. mdpi.comnih.gov The process can be guided by computational crystal structure prediction. xtalpi.com

Multifunctional Modular Energetic Materials (MMEMs): This innovative concept involves designing modular compounds that can serve various roles (e.g., explosive, binder, plasticizer) depending on their formulation. rsc.org Oxetane has been identified as a favorable foundational building block for the combinatorial design of MMEMs due to its desirable mechanical properties and structural flexibility. acs.org

By integrating the DNO scaffold into these advanced architectures, researchers aim to develop materials that not only possess high performance but also exhibit improved mechanical properties, thermal stability, and tunable sensitivity.

Addressing Fundamental Stability-Performance Relationships through Theoretical Frameworks

A central challenge in energetic materials science is balancing high performance with adequate stability. For this compound, understanding the relationship between its molecular structure and its sensitivity to stimuli like impact and heat is crucial for its practical application. Theoretical frameworks and computational studies are vital for elucidating these fundamental relationships.

Researchers have established that the stability of the oxetane ring is strongly influenced by its substitution pattern. nih.govacs.org For instance, 3,3-disubstituted oxetanes, like DNO, are generally more stable than monosubstituted ones because the substituents sterically hinder the path for nucleophilic attack on the C-O bond, which would lead to ring-opening degradation. nih.gov

Theoretical investigations into promising green energetic materials have evaluated the kinetic stability of various compounds using high-level ab initio and DFT calculations. diva-portal.org These studies calculate decomposition barriers and heats of formation, providing a quantitative measure of both thermal and chemical stability. diva-portal.org For DNO and its derivatives, these theoretical models can predict how modifications to the molecular structure—such as altering substituent groups or incorporating the molecule into a polymer chain—will affect the crucial balance between energy content and sensitivity. This predictive capability allows for the in silico design of new energetic materials with optimized stability-performance profiles, guiding synthetic efforts toward the most promising candidates. idu.ac.id

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,3-Dinitrooxetane, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis of nitro-substituted oxetanes typically involves nitration of precursor compounds (e.g., oxetane derivatives) under controlled conditions. For this compound, a two-step approach is often employed: (1) functionalization of the oxetane ring with nitro groups using mixed acid (HNO₃/H₂SO₄) at low temperatures to minimize decomposition, and (2) purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction progress with HPLC or GC-MS to identify byproducts (e.g., partially nitrated intermediates or decomposition products). Adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetonitrile), and reaction time can mitigate side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the oxetane ring structure and nitro group placement. Infrared (IR) spectroscopy can confirm nitro (NO₂) stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. Differential Scanning Calorimetry (DSC) assesses thermal stability, which is essential for handling protocols .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its nitro functional groups, this compound may exhibit shock sensitivity or exothermic decomposition. Key precautions include:

- Using blast shields and remote handling tools during synthesis.

- Storing in flame-resistant cabinets at temperatures below 25°C.

- Wearing anti-static lab coats, nitrile gloves, and goggles.

- Conducting small-scale stability tests (e.g., Koenen tube tests) to assess sensitivity to friction/impact .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of this compound formation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation by stabilizing charged intermediates, but may increase side reactions like ring-opening. Low temperatures (-10°C to 0°C) favor kinetic control, improving regioselectivity for the 3,3-dinitro isomer. Computational modeling (e.g., DFT calculations) can predict transition-state energies to optimize solvent and temperature conditions. Experimental validation via kinetic studies (e.g., time-resolved IR) is recommended .

Q. How can conflicting thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C across studies) may arise from impurities or varying heating rates. To resolve this:

- Perform Thermogravimetric Analysis (TGA) at multiple heating rates (e.g., 2°C/min, 5°C/min) to identify decomposition kinetics.

- Use High-Pressure DSC (HP-DSC) to simulate real-world storage conditions.

- Compare purity levels via elemental analysis and correlate with stability data .

Q. What computational strategies predict the reactivity of this compound in copolymerization reactions?

- Methodological Answer : Molecular dynamics (MD) simulations can model interactions between this compound and comonomers (e.g., epoxides or other oxetanes). Parameters like reactivity ratios (from Mayo-Lewis equations) and activation energies (from Arrhenius plots) guide experimental design. Experimentally, monitor copolymerization via ¹³C NMR to track sequence distribution and confirm computational predictions. Reference copolymerization studies of similar compounds (e.g., 3,3-dimethyloxetane) for baseline reactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.